![molecular formula C13H15N5O3S2 B5602235 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H15N5O3S2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione is 353.06163170 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds containing thiazolidinedione and purine structures, exploring their biological activities. For instance, Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004). Additionally, Khaliullin and Klen (2010) proposed a new one-step procedure for preparing 6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dione derivatives, showcasing a methodological advancement in the synthesis of complex purine derivatives (Khaliullin & Klen, 2010).
Pharmacological Potential
Several studies have investigated the pharmacological potential of compounds with modifications in the purine ring, aiming at identifying new therapeutic agents. Zygmunt et al. (2015) evaluated a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties, revealing significant activity and suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anti-inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. The study highlighted compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Chemical Transformations and Reactivity
The research also delves into the chemical transformations and reactivity of purine derivatives. Carvalho et al. (2007) detailed the synthesis of 7,8‐dihydropyrimido[5,4‐d]pyrimidines through intramolecular alkylation, expanding the understanding of nucleophilic attacks and cyclization processes in purine chemistry (Carvalho et al., 2007).
Immunotherapeutic Agents
Nagahara et al. (1990) synthesized novel analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system to explore their immunomodulatory effects. The study identified guanosine analogues with significant immunoactivity, pointing towards potential immunotherapeutic applications (Nagahara et al., 1990).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been found to improve solubility , which could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities , which suggests that this compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds has been found to be improved by the introduction of a methoxy group to the benzothiazole ring , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment.
将来の方向性
生化学分析
Cellular Effects
The effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with purine metabolism enzymes results in the inhibition of nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells . Furthermore, it has been observed to modulate gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its efficacy in inhibiting enzyme activity and inducing cellular responses for extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and adenosine deaminase, which are crucial for purine metabolism . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels and overall cellular metabolism. Additionally, it may require specific cofactors for its activity, further influencing its role in metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of 7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. Its activity may vary depending on its localization, with different effects observed in different cellular compartments.
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-7-6-22-13(14-7)23-12-15-9-8(18(12)4-5-21-3)10(19)16-11(20)17(9)2/h6H,4-5H2,1-3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHXINHJVHHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
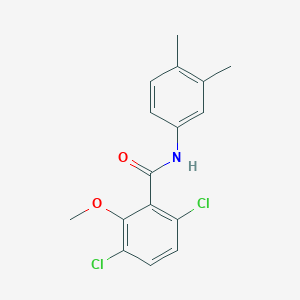
![4-methyl-2-phenyl-5-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one](/img/structure/B5602163.png)
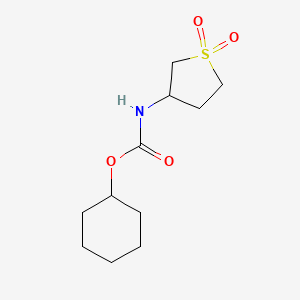
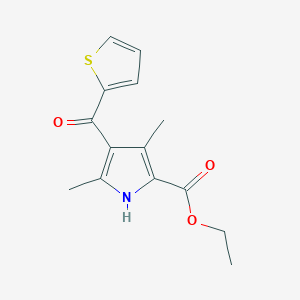
![(NE)-N-[[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5602182.png)
![2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
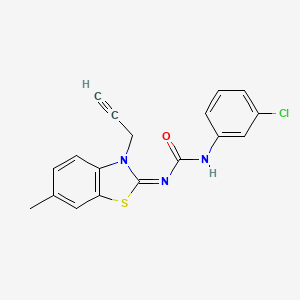
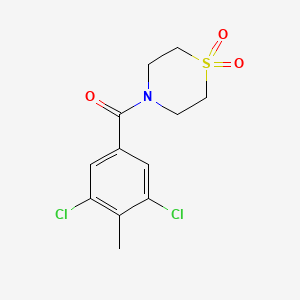
![5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)
